

Technisches Support-Center: Reinigung von verunreinigtem Ammoniumchromat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammoniumchromat

Cat. No.: B12040523

[Get Quote](#)

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen und FAQs zur Reinigung von verunreinigtem **Ammoniumchromat**. Die hier beschriebenen Methoden sollen sicherstellen, dass hochreines **Ammoniumchromat** für experimentelle Zwecke zur Verfügung steht.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen in **Ammoniumchromat**?

A1: Die häufigste Verunreinigung in technischem **Ammoniumchromat** ist Ammoniumdichromat, das dem Produkt eine orangefarbene bis rötliche Färbung verleiht, während reines **Ammoniumchromat** eine leuchtend gelbe Farbe hat.^[1] Weitere mögliche Verunreinigungen können Natriumchlorid und andere Salze sein, die aus dem Herstellungsprozess stammen.^[2]

F2: Warum ist es wichtig, **Ammoniumchromat** zu reinigen?

A2: Die Reinheit von Reagenzien ist für die Reproduzierbarkeit und Genauigkeit von experimentellen Ergebnissen von entscheidender Bedeutung. Verunreinigungen wie Ammoniumdichromat können die Reaktivität, Löslichkeit und andere chemische Eigenschaften des **Ammoniumchromats** verändern und zu fehlerhaften Ergebnissen führen.

F3: Welche Reinigungsmethode ist für **Ammoniumchromat** am effektivsten?

A3: Die Umkristallisation aus einer schwach ammoniakalischen wässrigen Lösung ist die gebräuchlichste und effektivste Methode zur Reinigung von **Ammoniumchromat**, insbesondere zur Entfernung von Ammoniumdichromat-Verunreinigungen.

F4: Wie kann ich den Reinheitsgrad meines **Ammoniumchromats** nach der Reinigung überprüfen?

A4: Eine erste visuelle Beurteilung ist die Farbe. Reines **Ammoniumchromat** sollte eine leuchtend gelbe Farbe haben. Für eine quantitative Analyse können analytische Methoden wie die Ionenchromatographie oder Titration zur Bestimmung des Chromat- und eventueller Verunreinigungskonzentrationen eingesetzt werden.

F5: Welche Sicherheitsvorkehrungen sollte ich beim Umgang mit **Ammoniumchromat** treffen?

A5: **Ammoniumchromat** ist giftig und ein starkes Oxidationsmittel. Es sollte mit entsprechender persönlicher Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhen und Laborkittel, in einem gut belüfteten Bereich oder unter einem Abzug gehandhabt werden. Der Kontakt mit brennbaren Materialien sollte vermieden werden.

Leitfäden zur Fehlerbehebung

Diese Anleitung soll Ihnen bei der Lösung von Problemen helfen, die während des Reinigungsprozesses von **Ammoniumchromat** durch Umkristallisation auftreten können.

Problem	Mögliche Ursache(n)	Lösungsvorschläge
Die Kristalle bilden sich beim Abkühlen nicht.	1. Zu viel Lösungsmittel wurde verwendet.2. Die Konzentration der Verunreinigungen ist zu hoch und hemmt die Kristallisation.3. Die Abkühlrate ist zu schnell.	1. Erhitzen Sie die Lösung erneut, um einen Teil des Lösungsmittels zu verdampfen und die Konzentration zu erhöhen.2. Fügen Sie einen Impfkristall aus reinem Ammoniumchromat hinzu, um die Kristallisation zu initiieren.3. Kratzen Sie mit einem Glasstab an der Innenwand des Gefäßes an der Flüssigkeitsoberfläche, um Keimbildungsstellen zu schaffen.4. Lassen Sie die Lösung langsam und ungestört bei Raumtemperatur abkühlen, bevor Sie sie weiter im Eisbad kühlen.
Die Ausbeute an reinen Kristallen ist gering.	1. Unvollständige Kristallisation.2. Zu viel Lösungsmittel wurde verwendet.3. Die Kristalle wurden mit zu viel oder zu warmem Waschwasser gewaschen.	1. Kühlen Sie die Lösung über einen längeren Zeitraum oder bei einer niedrigeren Temperatur (z. B. im Kühlschrank).2. Die Mutterlauge kann eingeeengt werden, um eine zweite Kristallfraktion zu gewinnen.3. Waschen Sie die Kristalle mit einer minimalen Menge eiskaltem deionisiertem Wasser oder einer eiskalten, verdünnten Ammoniaklösung.

Die gereinigten Kristalle sind immer noch orange oder blassgelb.	1. Unvollständige Entfernung von Ammoniumdichromat.2. Der pH-Wert der Lösung war nicht ausreichend basisch.	1. Führen Sie eine zweite Umkristallisation durch.2. Stellen Sie sicher, dass der pH-Wert der Lösung durch Zugabe von verdünntem Ammoniakwasser leicht basisch ist, um die Umwandlung von Dichromat in Chromat zu begünstigen.
Es bildet sich ein Öl anstelle von Kristallen.	1. Die Sättigungskonzentration wurde zu schnell erreicht.2. Die Schmelztemperatur des verunreinigten Produkts liegt unter der Siedetemperatur des Lösungsmittels.	1. Erwärmen Sie die Lösung erneut, um das Öl aufzulösen, und lassen Sie sie langsamer abkühlen.2. Fügen Sie eine geringe Menge zusätzliches Lösungsmittel hinzu, um die Konzentration leicht zu verringern.

Daten zur Löslichkeit

Die folgende Tabelle fasst die Löslichkeitsdaten von **Ammoniumchromat** und seiner häufigsten Verunreinigung, Ammoniumdichromat, in Wasser bei verschiedenen Temperaturen zusammen. Diese Daten sind entscheidend für die Planung eines erfolgreichen Umkristallisationsprotokolls.

Temperatur (°C)	Löslichkeit von Ammoniumchromat (g/100 g Wasser)	Löslichkeit von Ammoniumdichromat (g/100 g Wasser)
0	19.78[1], 24.7[3], 24.8[4]	18.2
20	35.6	
25	37[1], 37.36[4]	40.0
30	40.5[3]	
40	45.3[4]	
50	34.4[1]	
75	41.20[1], 70.1[3], 70.06[4]	
100	156.0	

Experimentelle Protokolle

Protokoll zur Reinigung von **Ammoniumchromat** durch Umkristallisation

Dieses Protokoll beschreibt die Reinigung von **Ammoniumchromat**, das mit Ammoniumdichromat verunreinigt ist.

Materialien:

- Verunreinigtes **Ammoniumchromat**
- Deionisiertes Wasser
- Verdünnte Ammoniaklösung (ca. 2-5%)
- Bechergläser
- Heizplatte mit Magnetrührer
- Glasstab

- Büchnertrichter und Saugflasche
- Filterpapier
- Eisbad
- Trockenschrank oder Exsikkator

Vorgehensweise:

- Auflösen des verunreinigten Salzes:
 - Wiegen Sie eine bestimmte Menge des verunreinigten **Ammoniumchromats** ab und geben Sie es in ein Becherglas.
 - Fügen Sie eine minimale Menge deionisiertes Wasser hinzu, um das Salz unter Rühren und leichtem Erwärmen aufzulösen. Fügen Sie gerade genug Wasser hinzu, um das Salz bei erhöhter Temperatur (ca. 50-60 °C) vollständig aufzulösen.
- Umwandlung von Dichromat in Chromat:
 - Fügen Sie tropfenweise verdünnte Ammoniaklösung hinzu, bis die Farbe der Lösung von orange zu einem klaren Gelb wechselt. Dies zeigt die Umwandlung des Ammoniumdichromats in **Ammoniumchromat** an. Vermeiden Sie einen großen Überschuss an Ammoniak.
- Heißfiltration (optional):
 - Wenn die Lösung unlösliche Verunreinigungen enthält, führen Sie eine Heißfiltration durch einen vorgewärmten Trichter durch, um diese zu entfernen.
- Kristallisation:
 - Decken Sie das Becherglas mit einem Uhrglas ab und lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen.
 - Nachdem die Lösung Raumtemperatur erreicht hat, stellen Sie das Becherglas in ein Eisbad, um die Kristallisation zu vervollständigen.

- Abtrennen der Kristalle:
 - Trennen Sie die gebildeten gelben Kristalle von der Mutterlauge durch Vakuumfiltration mit einem Büchnertrichter.
- Waschen der Kristalle:
 - Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem deionisiertem Wasser, um anhaftende Mutterlauge zu entfernen.
- Trocknen der Kristalle:
 - Trocknen Sie die reinen **Ammoniumchromat**kristalle an der Luft, in einem Trockenschrank bei niedriger Temperatur (unter 40 °C) oder in einem Exsikkator.

Diagramme

Fehlerbehebungs-Workflow für die Ammoniumchromat-Reinigung

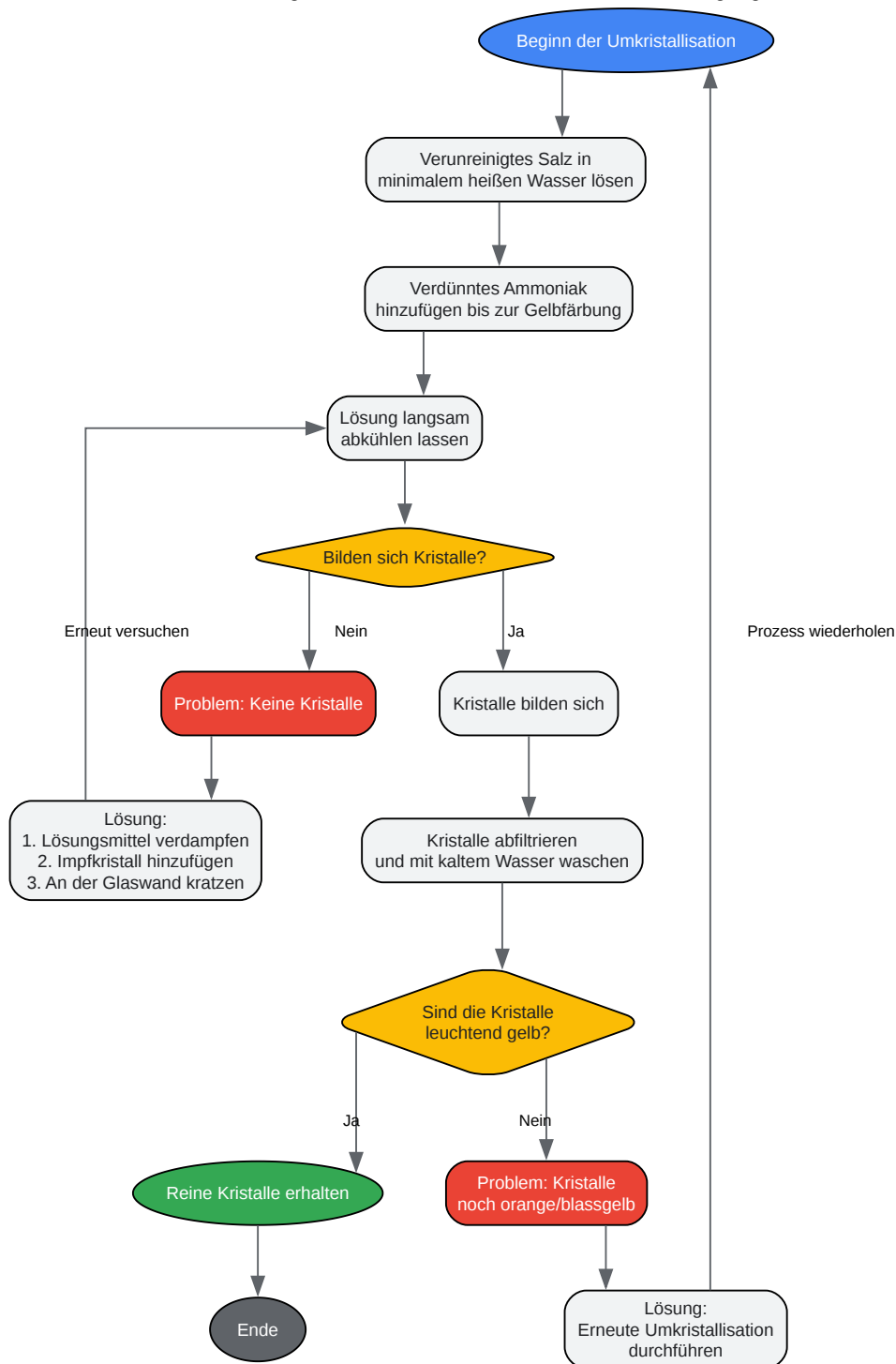
[Click to download full resolution via product page](#)

Abbildung 1: Logischer Ablauf zur Fehlerbehebung bei der Reinigung von **Ammoniumchromat**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium chromate | $\text{CrH}_8\text{N}_2\text{O}_4$ | CID 24595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1103321C - Clean production process of ammonium chromate crystal - Google Patents [patents.google.com]
- 3. ammonium chromate [chemister.ru]
- 4. Ammonium chromate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technisches Support-Center: Reinigung von verunreinigtem Ammoniumchromat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12040523#reinigungsmethoden-f-r-verunreinigtes-ammoniumchromat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com